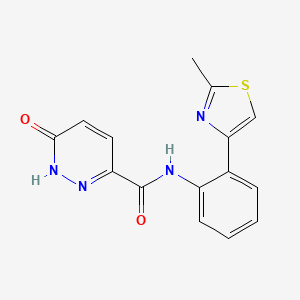![molecular formula C16H18F6N2O2 B2477272 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 2309575-62-8](/img/structure/B2477272.png)
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features both trifluoroethyl and trifluoromethoxy groups, which are known for their significant impact on the biological activity and stability of molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common method starts with the reaction of piperidine with 2,2,2-trifluoroethanol to form 1-(2,2,2-trifluoroethyl)piperidine . This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoroethyl and trifluoromethoxy groups play a crucial role in enhancing the compound’s stability and binding affinity to these targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide: shares similarities with other trifluoromethyl-containing compounds, such as fluoxetine and pexidartinib.
Fluoxetine: Known for its use as an antidepressant, fluoxetine contains a trifluoromethyl group that contributes to its pharmacological activity.
Pexidartinib: This compound is used in the treatment of certain cancers and also features a trifluoromethyl group.
Uniqueness
What sets this compound apart is its combination of trifluoroethyl and trifluoromethoxy groups, which provide unique chemical and biological properties
Propiedades
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F6N2O2/c17-15(18,19)10-24-7-5-11(6-8-24)9-23-14(25)12-1-3-13(4-2-12)26-16(20,21)22/h1-4,11H,5-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZHXEPZNHSRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[2.3]hexane](/img/structure/B2477191.png)
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)

![4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2477198.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2477200.png)
![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)

![(3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2477203.png)

![5-(2-fluorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2477205.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)
![(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2477212.png)
